Ethyl 2-(4-bromo-3-methylphenoxy)acetate
Overview
Description
Ethyl 2-(4-bromo-3-methylphenoxy)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-bromo-3-methylphenoxy)acetate typically involves the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-bromo-3-methylphenol+ethyl chloroacetateK2CO3,solventethyl 2-(4-bromo-3-methylphenoxy)acetate
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Major Products:
Substitution: Ethyl 2-(4-azido-3-methylphenoxy)acetate.
Oxidation: Ethyl 2-(4-bromo-3-carboxyphenoxy)acetate.
Reduction: Ethyl 2-(4-bromo-3-methylphenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-3-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-3-methylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- Ethyl 2-(4-bromo-3-chlorophenoxy)acetate
- Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
- Ethyl 2-(4-bromo-3-nitrophenoxy)acetate
Comparison: Ethyl 2-(4-bromo-3-methylphenoxy)acetate is unique due to the presence of both a bromine atom and a methyl group on the phenoxy ring. This combination can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents, it may exhibit different physical properties, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-methylphenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSPSCBZAFJIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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